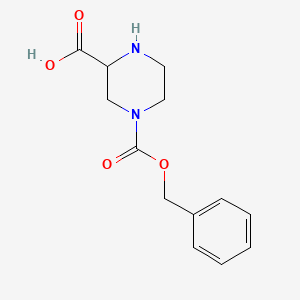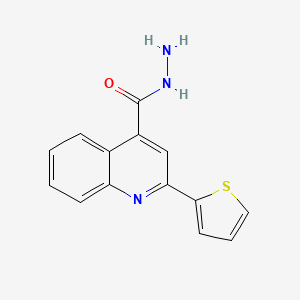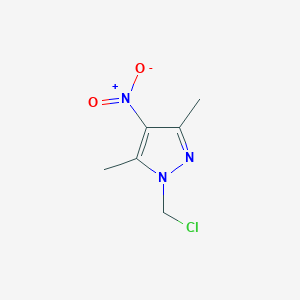![molecular formula C6H12N4 B1309897 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine CAS No. 878717-42-1](/img/structure/B1309897.png)
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine" is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The 1,2,4-triazole nucleus is a common motif in various compounds with potential pharmacological properties, including antibacterial, antifungal, anticonvulsant, and antitumor activities . The presence of the ethylamine moiety suggests potential for further functionalization and interaction with biological targets.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the condensation of different precursors. For instance, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized by condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Another example is the preparation of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate through condensation of related precursors . These methods could potentially be adapted for the synthesis of "2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine".
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray diffraction techniques . These compounds typically exhibit strong intermolecular hydrogen bonding, contributing to their stability and potential biological activity. The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which helps in understanding the structure-activity relationship .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For example, they can react with acid chlorides to form new compounds , or with dimethylformamide-dimethylacetal to yield novel acrylates . These reactions are crucial for the development of new drugs with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the triazole ring. The presence of an ethylamine group in "2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine" suggests potential for good solubility in biological media, which is important for pharmacological applications. Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties and molecular electrostatic potentials, which are relevant for understanding the interaction of these compounds with biological targets .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. For instance, chiral fused heterocyclic compounds containing a 1,2,4-triazole ring have been synthesized using derivatives of this compound. These synthesized compounds were evaluated for their antibacterial activity, highlighting their potential in medicinal chemistry (Shi, Wang, & Shi, 2001).
Antimicrobial and Antifungal Properties
Research has shown that compounds synthesized using 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine derivatives exhibit significant antimicrobial and antifungal properties. These properties were particularly observed against Bacillus subtilis and Candida albicans, demonstrating the compound's potential in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Organic Synthesis and Crystal Structure Analysis
This compound is also used in organic synthesis, leading to the formation of various chemical structures. For instance, synthesis and structural characterization of compounds like 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole have been reported, where the molecular geometry and vibrational frequencies were studied in detail. This type of research is crucial for understanding the properties of new chemical entities (Düğdü et al., 2013).
Polyoxometalate-Based Compounds
The compound has been utilized in the synthesis of polyoxometalate (POM)-based compounds. These compounds have been characterized by single-crystal X-ray diffraction and show potential in various applications due to their unique structural properties (Tian et al., 2017).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine have been used to develop neurokinin-1 receptor antagonists, highlighting their relevance in drug discovery and development (Harrison et al., 2001).
Safety And Hazards
Direcciones Futuras
The future directions for “2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their promising properties, these compounds could be further optimized and evaluated for their therapeutic potential .
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVJDIWINLEWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424623 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine | |
CAS RN |
878717-42-1 |
Source


|
| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)





![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)



